8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5BrF3NO and a molecular weight of 292.06 g/mol It is characterized by the presence of a bromine atom at the 8th position, a hydroxyl group at the 4th position, and a trifluoromethyl group at the 2nd position on the quinoline ring
Mechanism of Action
Target of Action
It’s known that quinoline derivatives have been tested for their antimicrobial actions , suggesting potential targets could be microbial enzymes or proteins.
Mode of Action
Quinoline derivatives are often involved in Suzuki–Miyaura (SM) cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Given its potential antimicrobial activity , it may interfere with essential biochemical pathways in microbes, such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
Given its potential antimicrobial activity , it may lead to the death of microbial cells by disrupting essential cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline can be achieved through several methods. One common approach involves the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, which affords 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones. These intermediates can then be converted into 4-bromo-2-(trifluoromethyl)quinolines . Another method involves the reaction of anthranilic acid derivatives with appropriate reagents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions include quinone derivatives, dehalogenated quinolines, and substituted quinoline derivatives, depending on the specific reaction and reagents used .
Scientific Research Applications
8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Industry: The compound finds applications in the development of materials such as liquid crystals and dyes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline include other fluorinated quinolines such as:
Uniqueness
What sets this compound apart from similar compounds is the presence of the bromine atom at the 8th position, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
8-bromo-2-(trifluoromethyl)-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDMDQACCBVSTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384902 |
Source
|
Record name | 8-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
587885-87-8, 59108-43-9 |
Source
|
Record name | 8-Bromo-2-(trifluoromethyl)-4(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=587885-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.